2-[1-Cyclohexyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol
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Overview
Description
2-[1-Cyclohexyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Cyclohexyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with dihaloalkanes under basic conditions.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides.
Final Coupling: The final step involves coupling the benzimidazole derivative with the piperazine derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
2-[1-Cyclohexyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-Cyclohexyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine contain the piperazine ring.
Uniqueness
2-[1-Cyclohexyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties compared to other benzimidazole or piperazine derivatives .
Properties
IUPAC Name |
2-[1-cyclohexyl-4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O/c1-23-20-10-6-5-9-19(20)22-21(23)16-24-12-13-25(18(15-24)11-14-26)17-7-3-2-4-8-17/h5-6,9-10,17-18,26H,2-4,7-8,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUQGLSUUQWXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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